25-Hydroxyvitamin D3 3-hemisuccinate-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

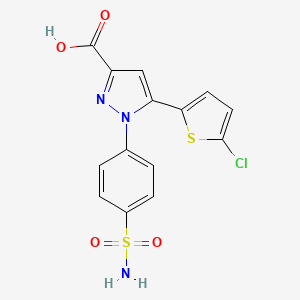

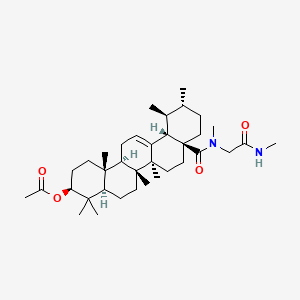

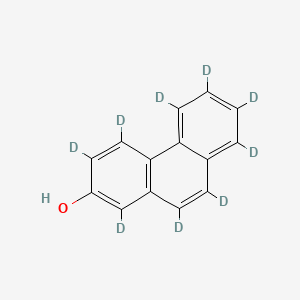

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .

Chemical Reactions Analysis

Types of Reactions

25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.

Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.

Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.

Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.

Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.

Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.

Mechanism of Action

The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

25-Hydroxyvitamin D3 3-hemisuccinate: The non-deuterated form of the compound.

Calcifediol-d6: Another deuterated form of 25-Hydroxyvitamin D3 used as an internal standard.

25-Hydroxyvitamin D3 3,3’- (Carboxyfluorescein): A fluorescent derivative used in different analytical applications.

Uniqueness

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .

Properties

Molecular Formula |

C31H48O5 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |

InChI Key |

XYAOPXNVLMIXNI-XKLDCONCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)